molecular formula C10H13NO2 B3326844 Methyl (R)-2-(methylamino)-2-phenylacetate CAS No. 287386-94-1

Methyl (R)-2-(methylamino)-2-phenylacetate

Cat. No.: B3326844
CAS No.: 287386-94-1
M. Wt: 179.22 g/mol
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
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Description

Methyl ®-2-(methylamino)-2-phenylacetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules. Its structure comprises a methylamino group attached to a phenylacetate backbone, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(methylamino)-2-phenylacetate typically involves the reaction of methylamine with a suitable precursor, such as a phenylacetic acid derivative. One common method is the reductive amination of phenylacetone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Methyl ®-2-(methylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis, allowing for precise control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(methylamino)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Methyl ®-2-(methylamino)-2-phenylacetate has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl ®-2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-2-(methylamino)-2-phenylacetate is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to act as a versatile intermediate in various synthetic pathways further distinguishes it from similar compounds .

Properties

IUPAC Name

methyl (2R)-2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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